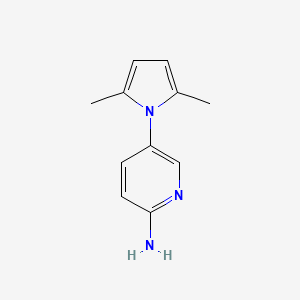
5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine” is a chemical compound with the molecular formula C11H13N3 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is substituted with two methyl groups at positions 2 and 5 . The compound also contains a pyridine ring, another aromatic heterocycle, substituted at position 2 with an amine group .
Molecular Structure Analysis
The molecular structure of “5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine” consists of a pyrrole ring and a pyridine ring. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving “5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine” are not available, pyrrole and pyridine derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and coupling reactions .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound 5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine has been studied for its potential in combating bacterial infections. Derivatives of this compound have shown promising results in inhibiting the growth of various bacterial strains. This is particularly significant in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Antitubercular Properties
Another critical application of this compound is in the treatment of tuberculosis (TB). Some derivatives have been synthesized and tested against Mycobacterium tuberculosis, the bacterium responsible for TB. These studies have revealed that certain derivatives exhibit potent antitubercular activity, which could lead to the development of new therapeutic agents against TB .
Enzyme Inhibition
In the field of enzyme inhibition, 5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine derivatives have been evaluated for their ability to inhibit key enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes are involved in critical bacterial metabolic pathways, and their inhibition can lead to effective antibacterial strategies .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound’s derivatives with various enzymes. These studies help in predicting the binding affinity and mode of action of these compounds, which is crucial for drug design and development .
Antifungal Applications
Research has also explored the antifungal potential of derivatives of 5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine. By targeting fungal pathogens, these compounds could serve as the basis for new antifungal medications, addressing a range of fungal infections .
Cytotoxicity Assessment
Evaluating the cytotoxicity of chemical compounds is essential to ensure their safety for therapeutic use. Some derivatives of this compound have been assessed for their cytotoxic effects on mammalian cell lines, which is a step towards determining their potential as safe drug candidates .
Antibody Production Enhancement
In biotechnological applications, certain derivatives have been found to enhance cell-specific antibody production. This is particularly useful in the production of monoclonal antibodies, which are important tools in both diagnostics and therapeutics .
ADMET Studies
Lastly, the compound’s derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These studies are vital for predicting the pharmacokinetics and safety profile of potential drug candidates, making them an integral part of the drug discovery process .
Direcciones Futuras
The future directions for “5-(2,5-Dimethylpyrrol-1-yl)pyridin-2-amine” could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by pyrrole and pyridine derivatives, it may be worthwhile to investigate its potential as a therapeutic agent .
Propiedades
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-9(2)14(8)10-5-6-11(12)13-7-10/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAIQLDOAZAZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929899-37-6 |
Source


|
| Record name | 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

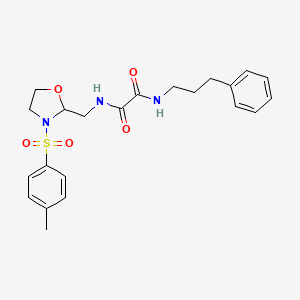
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide](/img/structure/B2874978.png)
![N-[cyano(cyclopropyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B2874980.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone](/img/structure/B2874981.png)
![4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2874982.png)
![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)
![1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2874988.png)
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2874990.png)
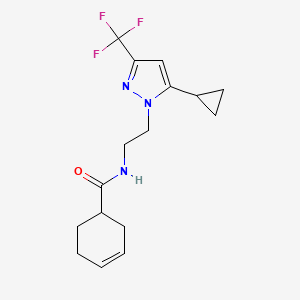
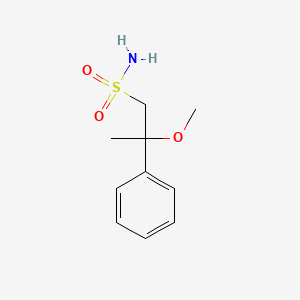
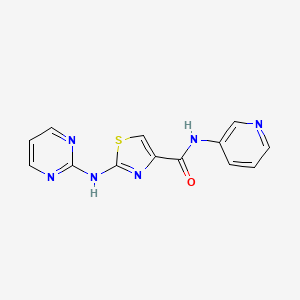

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2874998.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)